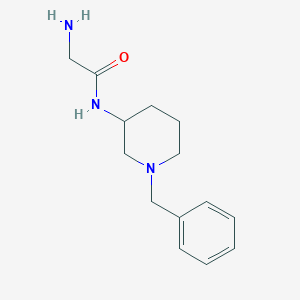2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide
CAS No.: 1353971-47-7
Cat. No.: VC8233353
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353971-47-7 |
|---|---|
| Molecular Formula | C14H21N3O |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 2-amino-N-(1-benzylpiperidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) |
| Standard InChI Key | TWDBPFSITKTFCX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN |
Introduction
Physical and Chemical Properties
Key Physicochemical Characteristics
Structural Features and Reactivity
The compound’s reactivity is influenced by:
-
Amino group: Participates in hydrogen bonding, enhancing solubility in polar solvents.
-
Benzyl group: Contributes to aromatic interactions and lipophilicity.
-
Piperidine ring: Enables conformational flexibility, critical for receptor binding .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves three stages:
-
Piperidine Ring Formation
-
Achieved via the Mannich reaction, combining an aldehyde, amine, and ketone.
-
Example: Reaction of benzylamine with formaldehyde and acetone.
-
-
Benzylation
-
Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH).
-
Yields the 1-benzylpiperidine intermediate.
-
-
Amidation
Optimization Strategies
| Step | Optimization Parameters | Outcome |
|---|---|---|
| Solvent Selection | Dichloromethane or acetone | Improved reaction rates and purity |
| Catalyst Use | Potassium iodide | Accelerated alkylation steps |
| Purification | Column chromatography | >95% purity achievable |
| Compound | Target Receptor | Affinity (Kᵢ) | Selectivity (σ₁ vs. σ₂) |
|---|---|---|---|
| N-(1-Benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.9 nM | >60-fold |
| 2-Amino-N-(1-benzylpiperidin-3-yl)-acetamide | Hypothetical | N/A | N/A |
Note: Direct experimental data for the target compound is unavailable; predictions based on structural analogs.
| Hazard | Classification | Precautions |
|---|---|---|
| Skin Irritation | Category 2 (GHS) | Wear gloves; wash with soap and water |
| Eye Irritation | Category 2A (GHS) | Use protective eyewear |
| Respiratory Effects | Category 3 (GHS) | Work in well-ventilated areas |
Based on safety data for structurally related compounds .
Comparative Analysis with Structural Analogs
Derivatives and Modifications
Structure-Activity Relationship (SAR) Insights
-
Positional Isomers:
-
Functional Groups:
Future Research Directions
Unexplored Avenues
-
In Vivo Pharmacokinetics:
-
Determination of bioavailability, half-life, and metabolic pathways.
-
-
Target Validation:
-
High-throughput screening against GPCRs (e.g., dopamine, serotonin receptors).
-
-
Derivative Optimization:
Challenges and Opportunities
| Challenge | Opportunity |
|---|---|
| Limited bioactivity data | Exploration in neurodegenerative diseases |
| Synthetic inefficiencies | Development of scalable catalytic methods |
| Off-target effects | Design of prodrugs for targeted delivery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume